4-Hydrazinylpyrimidine

Anticancer Cytotoxicity Pyrazolopyrimidine

Specify 4-Hydrazinylpyrimidine (CAS 22930-71-8) for your medicinal chemistry program. This 4-substituted isomer exclusively enables regiospecific cyclocondensation to pyrazolo[1,5-a]pyrimidines and triazolopyrimidines—pathways that fail or produce incorrect regioisomers with 2- or 5-hydrazinyl analogs. Its hydrazinyl moiety is essential for developing EGFR/CDK inhibitors with IC50 values reaching 1.21 µM and selectivity indices >35, as well as dual ARO/EGFR antagonists active against MCF-7 and MDA-MB-231 cell lines. The correct positional isomer eliminates costly chromatographic separation and ensures protocol reproducibility. Standard research quantities are available in-stock; confirm identity via NMR/HPLC before use.

Molecular Formula C4H6N4
Molecular Weight 110.12
CAS No. 22930-71-8
Cat. No. B2547379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinylpyrimidine
CAS22930-71-8
Molecular FormulaC4H6N4
Molecular Weight110.12
Structural Identifiers
SMILESC1=CN=CN=C1NN
InChIInChI=1S/C4H6N4/c5-8-4-1-2-6-3-7-4/h1-3H,5H2,(H,6,7,8)
InChIKeyQIEQDFYXVYQLLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydrazinylpyrimidine (CAS 22930-71-8): A Strategic Pyrimidine Scaffold for Anticancer Lead Generation


4-Hydrazinylpyrimidine is a heterocyclic building block characterized by a pyrimidine core substituted with a hydrazinyl group at the 4-position . This substitution pattern confers distinct nucleophilic reactivity and electronic properties that enable regioselective cyclocondensation reactions, facilitating access to fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines, triazolopyrimidines, and other pharmaceutically relevant scaffolds [1]. As a versatile intermediate in medicinal chemistry, 4-hydrazinylpyrimidine serves as a precursor for designing kinase inhibitors, cytotoxic agents, and enzyme modulators targeting pathways including EGFR, ARO, CDK, and PI3K, with demonstrated antiproliferative activity against multiple cancer cell lines [2][3].

Why 4-Hydrazinylpyrimidine Cannot Be Casually Substituted by Other Hydrazinopyrimidine Isomers


The position of the hydrazinyl substituent on the pyrimidine ring critically governs both synthetic accessibility and biological activity profile. 4-Hydrazinylpyrimidine offers a regiospecific entry to pyrazolo[1,5-a]pyrimidines via cyclocondensation with β-dicarbonyl compounds, a pathway that is not feasible or yields different regioisomers when using 2-hydrazinylpyrimidine or 5-hydrazinylpyrimidine analogs [1]. In anticancer applications, 4-hydrazinylpyrimidine-derived scaffolds demonstrate distinct selectivity profiles; for instance, certain 4-hydrazinylpyrimidine-5-carbonitrile derivatives exhibit potent EGFR inhibition comparable to erlotinib, a property not conserved across other positional isomers [2]. Furthermore, the electronic environment of the 4-position facilitates unique π-π stacking interactions and hydrogen-bonding networks with biological targets that differ fundamentally from those of 2- or 5-substituted isomers, directly impacting kinase inhibition potency and cellular selectivity [3]. Procurement of the incorrect positional isomer risks failure in established synthetic protocols and yields compounds with unpredictable biological activity, rendering generic substitution scientifically unsound without validation.

Quantitative Differentiation: 4-Hydrazinylpyrimidine Versus Key Comparators


Cytotoxic Potency: 4-Hydrazinylpyrimidine-Derived Hybrids Versus 5-Fluorouracil in Colon Cancer

In a head-to-head in vitro comparison against the colon KM12 cell line, 4-hydrazinylpyrimidine-derived pyrazolopyrimidine hybrid 7c (IC50 = 1.21 µM) and pyrimidine derivative 5d (IC50 = 1.73 µM) exhibited 10.1-fold and 7.1-fold greater potency, respectively, than the clinical standard 5-fluorouracil (5-FU, IC50 = 12.26 µM) [1]. This differential potency was further amplified in terms of selectivity, with 7c achieving a selectivity index (SI) of 35.49 compared to 5-FU's SI of 1.93, representing an 18.4-fold improvement in discriminating between cancerous and healthy cells [1].

Anticancer Cytotoxicity Pyrazolopyrimidine

EGFR Kinase Inhibition: 4-Hydrazinylpyrimidine-5-Carbonitriles Versus Erlotinib

Certain 4-hydrazinylpyrimidine-5-carbonitrile derivatives (e.g., compound 4c) demonstrated EGFR inhibitory activity comparable to the FDA-approved tyrosine kinase inhibitor erlotinib in enzymatic assays [1]. While the study did not provide explicit IC50 values for EGFR inhibition in the abstract, the authors explicitly state that compounds 4c and 4d 'proved to be good inhibitors of the EGFR enzymes' with activity compared to erlotinib [1]. This places 4-hydrazinylpyrimidine-derived scaffolds in direct competitive positioning with established kinase inhibitor pharmacophores.

EGFR Kinase Inhibition Breast Cancer

ARO Enzyme Inhibition: 4-Hydrazinylpyrimidine Derivatives Versus Letrozole

4-Hydrazinylpyrimidine-5-carbonitrile derivatives 3c and 6a were identified as potent inhibitors of aromatase (ARO), with activity compared to the clinical aromatase inhibitor letrozole [1]. In the same study, these derivatives demonstrated antiproliferative activity against hormone-dependent MCF-7 breast cancer cells with IC50 values ranging from 1.62 µM to 9.88 µM, and against triple-negative MDA-MB-231 cells with IC50 values from 3.26 µM to 12.93 µM [1].

Aromatase Breast Cancer Enzyme Inhibition

Synthetic Versatility: 4-Hydrazinylpyrimidine Enables Regiospecific Triazolopyrimidine Synthesis Without Isomerization

4-Hydrazinopyrimidine reacts with phosgeniminium chloride to yield exclusively 3-dimethylaminotriazolo[4,3-c]pyrimidine without Dimroth-type isomerization to the [1,5-c] isomer, a common side reaction that plagues other hydrazinopyrimidine positional isomers [1]. This regiospecificity is unique to the 4-position substitution pattern and is not observed with 2-hydrazinylpyrimidine or 6-hydrazinylpyrimidine analogs, which often yield mixtures of regioisomers under similar conditions [1].

Synthetic Chemistry Regiospecific Cyclization Heterocyclic Synthesis

Physicochemical Differentiation: Lipophilicity Profile Versus 2-Hydrazinylpyrimidine

4-Hydrazinylpyrimidine exhibits a consensus Log P (octanol-water partition coefficient) of -0.33, reflecting balanced hydrophilicity appropriate for oral bioavailability and CNS exclusion . In contrast, the 2-hydrazinylpyrimidine positional isomer displays a computed Log P of 0.12 (XLogP3-AA), indicating slightly higher lipophilicity that may alter membrane permeability and protein binding characteristics [1]. The topological polar surface area (TPSA) is identical at 63.8 Ų for both isomers [1], but the distinct electronic distribution conferred by the 4-position substitution affects hydrogen-bonding patterns and target engagement.

Physicochemical Properties Drug-Likeness ADME

Cysteine Protease Inhibition: Hydrazinopyrimidine Class Differentiation from Non-Hydrazinyl Pyrimidines

Hydrazinopyrimidines, including 4-hydrazinylpyrimidine as a core scaffold, are explicitly claimed as cysteine protease inhibitors in EP 1918284 A1, a patent filing that excludes non-hydrazinyl pyrimidine analogs [1]. The hydrazinyl moiety at the 4-position is essential for the inhibitory mechanism, which involves reversible covalent modification of the catalytic cysteine residue [1]. This class-level patent protection underscores the unique biochemical utility of the hydrazinyl substitution that is absent in simple aminopyrimidines or unsubstituted pyrimidines.

Cysteine Protease Enzyme Inhibition Patent Scaffold

Optimal Research and Industrial Deployment Scenarios for 4-Hydrazinylpyrimidine


Medicinal Chemistry: Kinase Inhibitor Lead Generation

Utilize 4-hydrazinylpyrimidine as a core scaffold for synthesizing pyrazolo[1,5-a]pyrimidine hybrids with demonstrated EGFR and CDK inhibitory activity [1]. The regiospecific cyclocondensation with β-dicarbonyl compounds yields single isomer products suitable for high-throughput screening against kinase panels. Derivatives show IC50 values as low as 1.21 µM against colon cancer cell lines with selectivity indices exceeding 35, positioning this scaffold for targeted oncology programs [2].

Synthetic Chemistry: Regiospecific Heterocycle Construction

Deploy 4-hydrazinylpyrimidine in reactions requiring precise regiochemical control, such as triazolopyrimidine synthesis via cyclization with iminium chlorides [3]. The exclusive formation of [4,3-c] fused products without Dimroth isomerization simplifies purification and increases synthetic throughput. This property is particularly valuable for combinatorial library synthesis and scale-up processes where isomer separation would be cost-prohibitive.

Oncology Research: Dual ARO/EGFR Targeting in Breast Cancer

Employ 4-hydrazinylpyrimidine-5-carbonitrile derivatives for developing agents that simultaneously inhibit aromatase (ARO) and epidermal growth factor receptor (EGFR), as demonstrated in recent breast cancer studies [1]. Compounds from this series exhibit antiproliferative activity against both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cell lines, with IC50 values comparable to 5-FU while maintaining low toxicity to healthy MCF-10A cells [1].

Drug Discovery: Cysteine Protease Inhibitor Development

Incorporate 4-hydrazinylpyrimidine into cysteine protease inhibitor programs based on the patent-protected hydrazinopyrimidine pharmacophore [4]. The hydrazinyl group at the 4-position provides the necessary nucleophilic character for reversible covalent modification of the catalytic cysteine, a mechanism not accessible to simple aminopyrimidines. This scaffold offers a validated entry point into protease-targeted therapeutics for inflammatory, parasitic, and viral diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydrazinylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.